molecular formula C9H19Br B13175677 4-(Bromomethyl)-2-methylheptane

4-(Bromomethyl)-2-methylheptane

Cat. No.: B13175677
M. Wt: 207.15 g/mol
InChI Key: HMYWXWDRBAYVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2-methylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methylheptane typically involves the bromination of 2-methylheptane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator to selectively brominate the methyl group . The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of bromine or brominating agents like NBS in large-scale reactors with controlled temperature and pressure conditions is common .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2-methylheptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents like water or alcohols.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.

Major Products:

    Alcohols, Nitriles, Amines: From substitution reactions.

    Alkenes: From elimination reactions.

    Carboxylic Acids, Aldehydes: From oxidation reactions.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methylheptane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic pathways to create complex organic molecules .

Comparison with Similar Compounds

    4-(Chloromethyl)-2-methylheptane: Similar structure but with a chlorine atom instead of bromine.

    4-(Iodomethyl)-2-methylheptane: Similar structure but with an iodine atom instead of bromine.

    2-Bromo-2-methylheptane: Bromine atom attached to a different carbon in the heptane chain.

Uniqueness: 4-(Bromomethyl)-2-methylheptane is unique due to the specific positioning of the bromomethyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it undergoes .

Properties

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

IUPAC Name

4-(bromomethyl)-2-methylheptane

InChI

InChI=1S/C9H19Br/c1-4-5-9(7-10)6-8(2)3/h8-9H,4-7H2,1-3H3

InChI Key

HMYWXWDRBAYVLD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.